Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate
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Overview
Description
Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a chlorosulfonyl group attached to the furan ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate typically involves the chlorosulfonation of a furan derivative. One common method is the reaction of 3-methylfuran-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for temperature and pressure control can enhance the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with amino groups in proteins, leading to the formation of sulfonamide linkages.
Comparison with Similar Compounds
Methyl 4-(chlorosulfonyl)methylbenzoate: Similar in structure but with a benzoate instead of a furan ring.
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate: Contains a fluorine atom and a benzoate ring.
Chlorosulfonyl isocyanate: Contains an isocyanate group instead of a carboxylate group.
Uniqueness: Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate is unique due to the presence of both a furan ring and a chlorosulfonyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Biological Activity
Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of the Compound
This compound is characterized by a furan ring and a chlorosulfonyl group, which contribute to its reactivity and biological properties. The compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, showcasing its importance in medicinal chemistry.
The synthesis of this compound typically involves the chlorosulfonation of 3-methylfuran-2-carboxylic acid using chlorosulfonic acid. This reaction is carried out under controlled conditions to maximize yield and purity. The chlorosulfonyl group is highly electrophilic, making the compound reactive towards nucleophiles, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as amino acids in proteins. This reactivity can lead to modifications that alter protein function, potentially impacting various biochemical pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antibacterial and antifungal activities. For instance, studies on related sulfonamide derivatives have shown effectiveness against various pathogens, suggesting that this compound may possess similar properties .
Cytotoxicity and Cancer Research
Preliminary studies have suggested that compounds with similar structures may have cytotoxic effects against cancer cell lines. For example, thienopyrimidine derivatives have demonstrated higher cytotoxic activities against human lung and colon cancer cells, indicating a potential for this compound in cancer treatment .
Case Studies
- Antibacterial Activity : A study on sulfonamide derivatives indicated that certain modifications led to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial protein synthesis through covalent modification of essential enzymes .
- Cytotoxic Effects : In vitro assays revealed that structural analogs could inhibit cell proliferation in human cancer cell lines at micromolar concentrations. The observed effects were attributed to apoptosis induction via caspase-dependent pathways .
Comparison with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Furan derivative | Potential antibacterial and cytotoxic |
Methyl 4-(chlorosulfonyl)methylbenzoate | Benzoate derivative | Antimicrobial properties |
Chlorosulfonyl isocyanate | Isocyanate derivative | Reactive towards amines |
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-3-methylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-4-5(14(8,10)11)3-13-6(4)7(9)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYRQTZSLUSELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1S(=O)(=O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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